3-(Dibenzylamino)butan-2-one
Description
3-(Dibenzylamino)butan-2-one is a tertiary amine-containing ketone characterized by a dibenzylamino group (-N(CH₂C₆H₅)₂) at the 3-position and a ketone group at the 2-position of a four-carbon chain. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of α-amino ketones and their derivatives. Its structural features enable participation in diverse reactions, including nucleophilic additions and cyclizations, which are critical for synthesizing bioactive molecules and heterocycles .
Properties
CAS No. |
68543-43-1 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-(dibenzylamino)butan-2-one |
InChI |
InChI=1S/C18H21NO/c1-15(16(2)20)19(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
VPRWCKWKTYPOIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Chain Lengths
Compounds sharing the dibenzylamino-ketone scaffold but differing in chain length or substituent positions exhibit distinct physicochemical and reactivity profiles:
Key Observations :
- Chain Length: Increasing chain length (e.g., from propanone (10a) to pentanone (10c)) correlates with higher molecular weight and altered solubility. For example, 10c (pentanone) exhibits lower polarity, favoring organic-phase reactions .
- Reactivity : Shorter chains (e.g., 10a) show faster ketone participation in nucleophilic additions due to reduced steric hindrance .
Substituent-Modified Analogues
Substituents on the aromatic or aliphatic moieties significantly influence chemical behavior:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in 3-((4-nitrophenyl)thio)butan-2-one increases ketone electrophilicity, accelerating nucleophilic attack compared to 3c .
- Steric Effects : Bulky groups (e.g., triisopropylsilyl (TIPS) in indole derivatives) reduce reaction yields due to hindered access to the reactive site .
Cyclic vs. Acyclic Derivatives
Cyclic α-amino ketones, such as quaternary α-allyl-α-arylamino cyclobutanones, demonstrate distinct stability and reactivity compared to acyclic analogues like 3c:
Key Observations :
- Ring Strain: Cyclobutanones undergo faster ring-opening reactions due to inherent strain, whereas acyclic derivatives like 3c prioritize ketone-specific transformations .
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